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molecular formula C18H20O2 B8641313 1-Butyl-1,2,3,4-tetrahydroanthracene-9,10-dione CAS No. 52651-52-2

1-Butyl-1,2,3,4-tetrahydroanthracene-9,10-dione

Cat. No. B8641313
M. Wt: 268.3 g/mol
InChI Key: NJMCYPCKTIZMIZ-UHFFFAOYSA-N
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Patent
US03998937

Procedure details

A solution of 78.0 g. (0.495 mole) naphthoquinone and 56.0 g. (0.52 mole) butadiene dimer in 200 ml. dioxane was heated at 90°-95° C. for 1 hour, and then at 80°-90° C. for 3 hours. The solution was then cooled and 2.0 g. 10% palladium-on-charcoal (Pd/C) catalyst added. The mixture was then hydrogenated at 42 psi until the theoretical amount of hydrogen was taken up. After removal of the catalyst by filtration and addition of 2 ml. DBN, a slow stream of air was blown through the solution for 6 hours. The solution was then poured into 2000 ml. water and the mixture extracted three times with 300 ml., 100 ml. portions of cyclohexane. The combined cyclohexane extracts were dried over anhydrous potassium carbonate, treated with Darco activated charcoal (Atlas Chemical Industries), and then filtered. After removal of the solvent by using a steam bath, 73.0 g. of crude product was obtained (59% yield). The product was purified by chromatography on acidic alumina using cyclohexane eluent. An analytical sample, after recrystallization from methanol, had m.p. 64°-65° C.
Quantity
0.495 mol
Type
reactant
Reaction Step One
Quantity
0.52 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[C:11](=[O:12])[CH:10]=[CH:9][C:7](=[O:8])[C:5]=2[CH:6]=1.[CH2:13]=[CH:14][CH:15]1[CH2:20][CH:19]=[CH:18][CH2:17][CH2:16]1.[H][H]>[Pd].O1CCOCC1>[CH2:16]([CH:17]1[C:10]2[C:11](=[O:12])[C:4]3[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=3)[C:7](=[O:8])[C:9]=2[CH2:20][CH2:19][CH2:18]1)[CH2:15][CH2:14][CH3:13]

Inputs

Step One
Name
Quantity
0.495 mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)C=CC2=O
Step Two
Name
Quantity
0.52 mol
Type
reactant
Smiles
C=CC1CCC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled
CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration and addition of 2 ml
WAIT
Type
WAIT
Details
DBN, a slow stream of air was blown through the solution for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
The solution was then poured into 2000 ml
EXTRACTION
Type
EXTRACTION
Details
water and the mixture extracted three times with 300 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined cyclohexane extracts were dried over anhydrous potassium carbonate
ADDITION
Type
ADDITION
Details
treated with Darco activated charcoal (Atlas Chemical Industries)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
of crude product was obtained (59% yield)
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography on acidic alumina
CUSTOM
Type
CUSTOM
Details
An analytical sample, after recrystallization from methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(CCC)C1CCCC=2C(C3=CC=CC=C3C(C12)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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